

## **Elobixibat molecular structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Elobixibat |           |
| Cat. No.:            | B1671180   | Get Quote |

# **Elobixibat: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Elobixibat** is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively blocking the reabsorption of bile acids in the terminal ileum, **elobixibat** increases the concentration of bile acids in the colon. This dual-action mechanism enhances both colonic secretion and motility, leading to an effective treatment for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an indepth overview of the molecular structure, physicochemical properties, pharmacology, and clinical evaluation of **elobixibat**, intended for professionals in the fields of pharmaceutical research and development.

# Molecular Structure and Physicochemical Properties

**Elobixibat** is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine.[1] The molecule is also available in a hydrated form.[2]

Table 1: Molecular and Physicochemical Properties of **Elobixibat** 



| Property          | Value                                                                                                                                    | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C36H45N3O7S2                                                                                                                             | [1][3][4]    |
| Molecular Weight  | 695.89 g/mol                                                                                                                             | [1][4]       |
| IUPAC Name        | (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine | [1]          |
| CAS Number        | 439087-18-0                                                                                                                              | [3]          |
| Appearance        | White to off-white powder                                                                                                                | [5]          |
| Melting Point     | Onset 103 °C, Peak 110 °C (for one crystal modification)                                                                                 |              |
| logP (XLogP3-AA)  | 7.1                                                                                                                                      | _            |
| рКа               | Data not publicly available<br>(determined in regulatory<br>filings)                                                                     | [5]          |
| Solubility        | Soluble in methanol (5 mg/mL), slightly soluble in DMSO (1 mg/mL), insoluble in water.                                                   | [1][4]       |

# Pharmacology Mechanism of Action

**Elobixibat**'s primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), which is encoded by the SLC10A2 gene.[4] IBAT is the principal transporter responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[4] By inhibiting IBAT, **elobixibat** disrupts this process, leading to an increased concentration of bile acids in the colonic lumen.[6]



The elevated colonic bile acid levels exert a dual effect:

- Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colon. This increases the water content of the stool, resulting in softer stool consistency.[6]
- Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, which accelerates intestinal transit and facilitates bowel movements.[6]

This localized action within the gastrointestinal tract is a key feature of **elobixibat**, minimizing systemic exposure and associated side effects.[6]



Click to download full resolution via product page

Caption: Mechanism of Action of **Elobixibat**.



## **Pharmacodynamics**

**Elobixibat** is a highly potent inhibitor of IBAT, with significant selectivity over other transporters. In vitro studies have demonstrated its inhibitory activity across different species.

Table 2: In Vitro Inhibitory Activity of Elobixibat

| Target    | Species | IC50 (nM) | Reference(s) |
|-----------|---------|-----------|--------------|
| IBAT/ASBT | Human   | 0.53      | [7][8]       |
| IBAT/ASBT | Mouse   | 0.13      | [7][8]       |
| IBAT/ASBT | Canine  | 5.8       | [7][8]       |

Clinically, **elobixibat** administration leads to a dose-dependent increase in colonic transit and an increase in the frequency of spontaneous bowel movements (SBMs).[9] It also improves stool consistency and reduces straining.[9]

#### **Pharmacokinetics**

**Elobixibat** exhibits minimal systemic absorption following oral administration, consistent with its localized mechanism of action in the gut.[10] The small amount of absorbed drug is highly protein-bound (>99.5%) in plasma.[10] The plasma half-life of **elobixibat** is less than 4 hours. [10] Due to its low systemic bioavailability, the risk of systemic drug-drug interactions is considered low.[1]

Table 3: Pharmacokinetic Properties of **Elobixibat** 

| Parameter                | Value     | Reference(s) |
|--------------------------|-----------|--------------|
| Systemic Bioavailability | Minimal   | [1][10]      |
| Plasma Protein Binding   | >99.5%    | [10]         |
| Plasma Half-life (T1/2)  | < 4 hours | [10]         |

# **Experimental Protocols**



## In Vitro IBAT Inhibition Assay (Radiolabeled Method)

This protocol outlines a representative cell-based assay to determine the inhibitory potency of a compound against IBAT.

#### Materials:

- Cells stably expressing human IBAT (e.g., CHO or HEK293 cells).
- Parental control cells (not expressing IBAT).
- 96-well cell culture plates.
- Test compound (e.g., **elobixibat**) and vehicle control (e.g., DMSO).
- Radiolabeled bile acid (e.g., [3H]-taurocholic acid).
- Uptake Buffer (e.g., Hanks' Balanced Salt Solution).
- · Stop Solution (ice-cold buffer).
- Lysis Buffer.
- Scintillation cocktail and liquid scintillation counter.

#### Procedure:

- Cell Seeding: Seed both IBAT-expressing and parental control cells into a 96-well plate and culture until a confluent monolayer is formed.
- Compound Preparation: Prepare serial dilutions of the test compound in Uptake Buffer.
- Pre-incubation: Aspirate the culture medium, wash the cells twice with warm Uptake Buffer, and then pre-incubate the cells for 10-15 minutes at 37°C with the compound dilutions or vehicle control.
- Uptake Initiation: Initiate the uptake by adding the pre-warmed [3H]-taurocholic acid solution to each well.







- Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.
- Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold Stop Solution.
- Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room temperature.
- Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Determine specific uptake by subtracting the counts per minute (CPM) of the
  parental cells from the IBAT-expressing cells. Plot the percentage of inhibition against the
  logarithm of the compound concentration and calculate the IC50 value using a suitable
  curve-fitting model.[10]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. Paeoniflorin Improved Constipation in the Loperamide-Induced Rat Model via TGR5/TRPA1 Signaling-Mediated 5-Hydroxytryptamine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of laxative polyherbal paste for loperamide induced constipation in rats PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Elobixibat | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Elobixibat molecular structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671180#elobixibat-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com